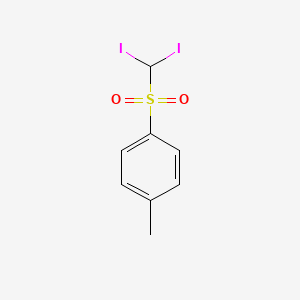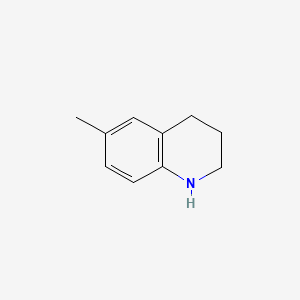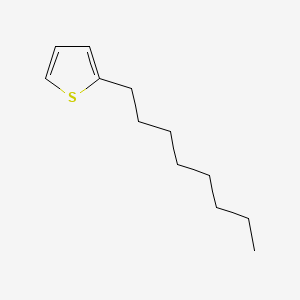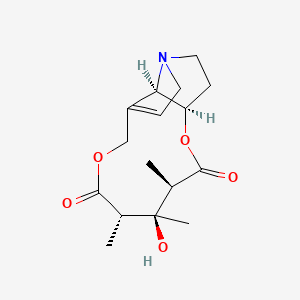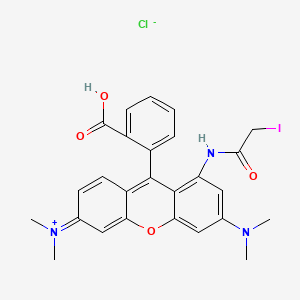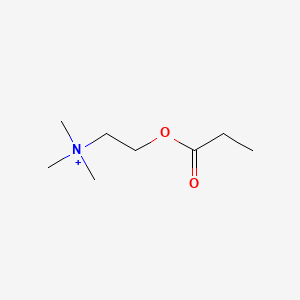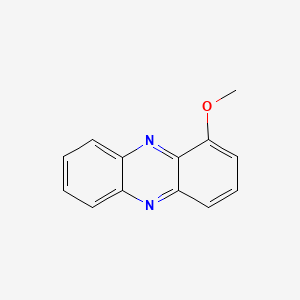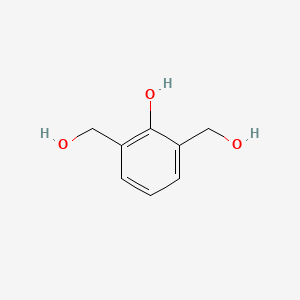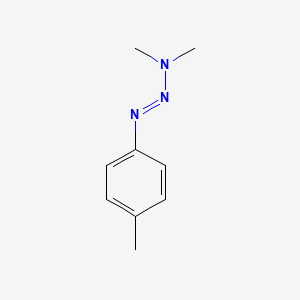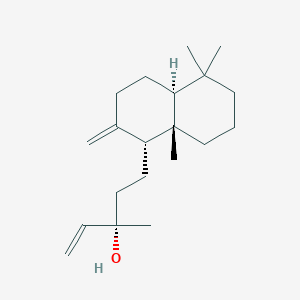![molecular formula C12H20O11 B1209783 (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid CAS No. 69180-28-5](/img/structure/B1209783.png)
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O11 It is a derivative of mannitol, a sugar alcohol, and is structurally characterized by the presence of an anhydro bridge between the second and fifth carbon atoms of the mannitol backbone, along with an iduronate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid typically involves the selective dehydration of mannitol. One common method is the intramolecular dehydration of mannitol in high-temperature liquid water without the addition of hazardous acid catalysts . This process yields 2,5-Anhydromannitol as a major product, which can then be further reacted with iduronic acid derivatives to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the dehydration process and subsequent reactions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tosyl chloride (TsCl) and trifluoromethanesulfonic anhydride (Tf2O) can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes and pathways involved in diseases.
Industry: It may be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in hepatocytes, it has been shown to inhibit fructose 1,6-bisphosphatase and activate pyruvate kinase, affecting carbohydrate metabolism . These interactions can modulate various biochemical processes, making the compound of interest for therapeutic research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Anhydromannitol: A closely related compound that lacks the iduronate moiety.
1,4-Anhydromannitol: Another anhydro derivative of mannitol with a different anhydro bridge.
D-Mannitol: The parent compound from which (2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid is derived.
Uniqueness
This compound is unique due to the presence of both the anhydro bridge and the iduronate moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Propriétés
Numéro CAS |
69180-28-5 |
|---|---|
Formule moléculaire |
C12H20O11 |
Poids moléculaire |
340.28 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O11/c13-1-3-5(15)9(4(2-14)21-3)22-12-8(18)6(16)7(17)10(23-12)11(19)20/h3-10,12-18H,1-2H2,(H,19,20)/t3-,4-,5-,6+,7+,8-,9-,10-,12-/m1/s1 |
Clé InChI |
JRRMYAOAFIXYNJ-KNVKOCHKSA-N |
SMILES |
C(C1C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)CO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O |
Synonymes |
2,5-anhydromannitol iduronate alpha-iduronate 2,5-anhydro-D-mannitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


